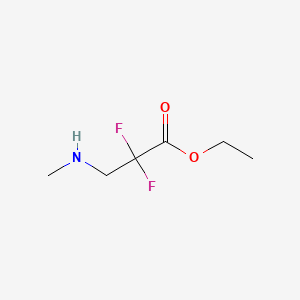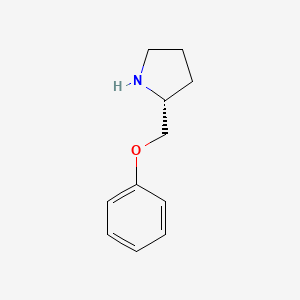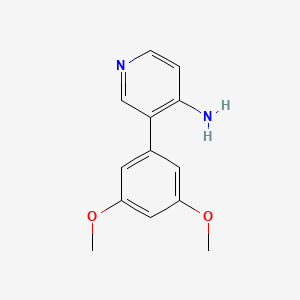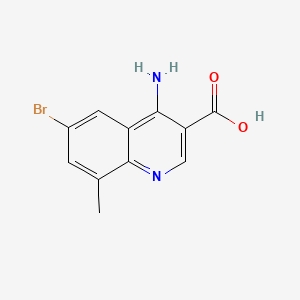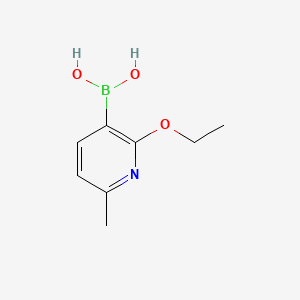
3-METHYLBUTYRYL-D9 CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyryl-d9 Chloride: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties. The molecular formula of this compound is C5D9ClO, and it has a molecular weight of 129.63 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylbutyryl-d9 Chloride can be synthesized through the chlorination of 3-Methylbutyric acid-d9. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction is as follows:
3-Methylbutyric acid-d9+SOCl2→3-Methylbutyryl-d9 Chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbutyryl-d9 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Methylbutyric acid-d9.
Reduction: It can be reduced to form 3-Methylbutanol-d9.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Reduction Conditions: Often involves the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
3-Methylbutyric acid-d9: From hydrolysis.
3-Methylbutanol-d9: From reduction.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylbutyryl-d9 Chloride is used as a precursor in the synthesis of various deuterium-labeled compounds. These compounds are valuable in studying reaction mechanisms and kinetics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Biology: In biological research, deuterium-labeled compounds like this compound are used to trace metabolic pathways. The incorporation of deuterium allows researchers to track the movement and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds are used in drug development and pharmacokinetic studies. They help in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high precision and stability.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyryl-d9 Chloride primarily involves its reactivity as an acyl chloride. It can react with various nucleophiles to form acyl derivatives. The presence of deuterium atoms enhances its stability and allows for detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparación Con Compuestos Similares
Isovaleryl Chloride: Similar in structure but lacks deuterium atoms.
3-Methylbutyryl Chloride: The non-deuterated version of 3-Methylbutyryl-d9 Chloride.
2-Methylbutyryl Chloride: A structural isomer with different reactivity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in research applications. This makes it particularly valuable in studies requiring high accuracy and detailed analysis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-METHYLBUTYRYL-D9 CHLORIDE involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "3-Methylbutyric acid", "Thionyl chloride", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "1. 3-Methylbutyric acid is reacted with thionyl chloride to form 3-Methylbutyryl chloride.", "2. The 3-Methylbutyryl chloride is then reacted with deuterium oxide (D2O) and sodium deuteroxide (NaOD) to introduce deuterium atoms into the molecule, forming 3-METHYLBUTYRYL-D9 CHLORIDE." ] } | |
Número CAS |
1219803-46-9 |
Fórmula molecular |
C5H9ClO |
Peso molecular |
129.631 |
Nombre IUPAC |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Clave InChI |
ISULZYQDGYXDFW-CBZKUFJVSA-N |
SMILES |
CC(C)CC(=O)Cl |
Sinónimos |
3-METHYLBUTYRYL-D9 CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


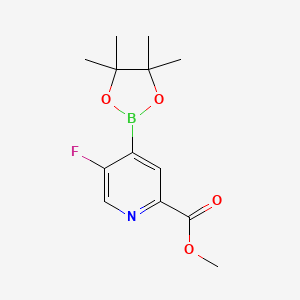
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)
